molecular formula C14H17F2N3O3 B14922992 Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Cat. No.: B14922992
M. Wt: 313.30 g/mol
InChI Key: ZRDCFXKLCMEWBY-UHFFFAOYSA-N
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Description

Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl, ethyl, and methyl groups. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is unique due to its specific combination of functional groups and its pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H17F2N3O3

Molecular Weight

313.30 g/mol

IUPAC Name

methyl 3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoate

InChI

InChI=1S/C14H17F2N3O3/c1-4-19-8(2)12-9(13(15)16)7-10(20)18(14(12)17-19)6-5-11(21)22-3/h7,13H,4-6H2,1-3H3

InChI Key

ZRDCFXKLCMEWBY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)F)C

Origin of Product

United States

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